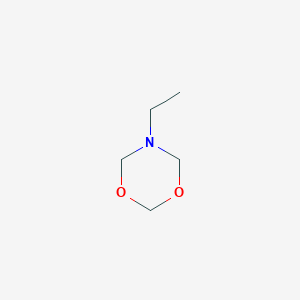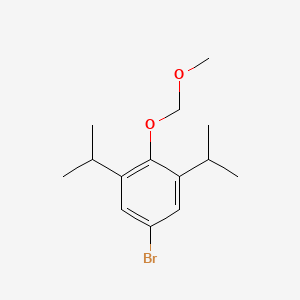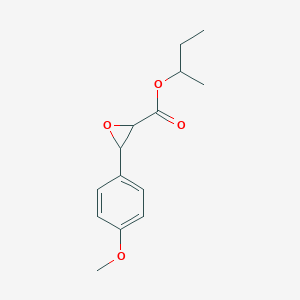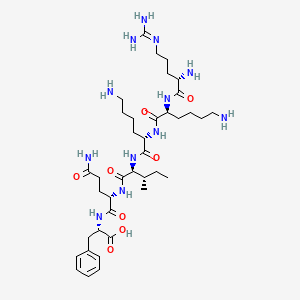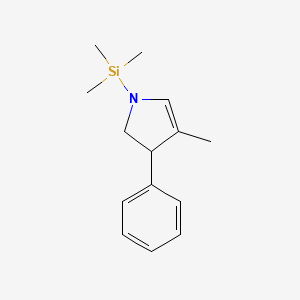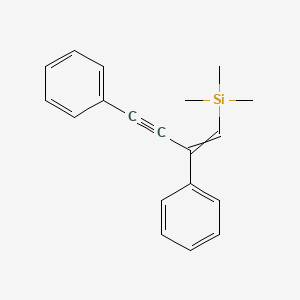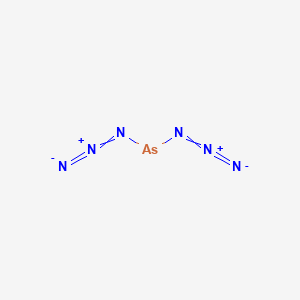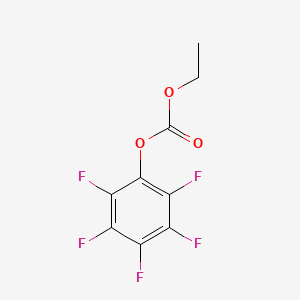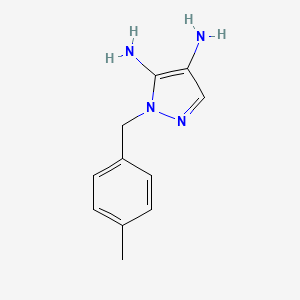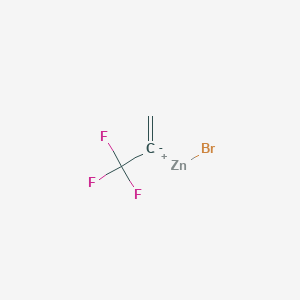
3-Phenyl-1H-indole-2,5-dicarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1H-indole-2,5-dicarbohydrazide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-indole-2,5-dicarbohydrazide typically involves the reaction of 3-phenylindole with hydrazine derivatives. One common method includes the use of carbohydrazide as a reagent. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-Phenyl-1H-indole-2,5-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carbohydrazide moiety.
Substitution: Substituted indole derivatives with various functional groups.
科学的研究の応用
3-Phenyl-1H-indole-2,5-dicarbohydrazide has several scientific research applications:
作用機序
The mechanism of action of 3-Phenyl-1H-indole-2,5-dicarbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin by binding at the colchicine site, leading to the destabilization of microtubules. This results in cell cycle arrest and apoptosis in cancer cells. The compound’s hydrazide moiety also allows it to form strong interactions with various enzymes, inhibiting their activity .
類似化合物との比較
Similar Compounds
- 3-Phenyl-1H-indole-2-carbohydrazide
- 3-Phenyl-1H-indole-5-carbohydrazide
- 2-Phenylindole
Uniqueness
3-Phenyl-1H-indole-2,5-dicarbohydrazide is unique due to the presence of two carbohydrazide groups at positions 2 and 5 of the indole ring. This structural feature enhances its ability to interact with multiple molecular targets, making it a versatile compound for various applications. Compared to similar compounds, it exhibits higher potency in certain biological assays and has a broader spectrum of activity .
特性
CAS番号 |
132371-73-4 |
|---|---|
分子式 |
C16H15N5O2 |
分子量 |
309.32 g/mol |
IUPAC名 |
3-phenyl-1H-indole-2,5-dicarbohydrazide |
InChI |
InChI=1S/C16H15N5O2/c17-20-15(22)10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(19-12)16(23)21-18/h1-8,19H,17-18H2,(H,20,22)(H,21,23) |
InChIキー |
WXIQSRPRYLRJRH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)C(=O)NN)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


